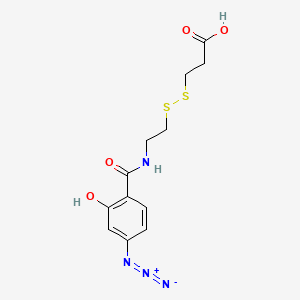

(p-Azidosalicylamido)ethyl-1,3'-dithiopropionic Acid

Description

Properties

IUPAC Name |

3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S2/c13-16-15-8-1-2-9(10(17)7-8)12(20)14-4-6-22-21-5-3-11(18)19/h1-2,7,17H,3-6H2,(H,14,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMOESAZLQVHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCSSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652443 | |

| Record name | 3-{[2-(4-Azido-2-hydroxybenzamido)ethyl]disulfanyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107426-70-0 | |

| Record name | 3-{[2-(4-Azido-2-hydroxybenzamido)ethyl]disulfanyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of p-Azidosalicylic Acid

The precursor p-azidosalicylic acid is synthesized via nitration and subsequent reduction of salicylic acid derivatives. A typical procedure involves:

-

Nitration : Treating salicylic acid with concentrated nitric acid () and sulfuric acid () at 0–5°C to introduce a nitro group at the para position.

-

Reduction : Converting the nitro group to an amine using hydrogen gas () over a palladium catalyst () in ethanol.

-

Diazotization and Azide Formation : Reacting the amine with sodium nitrite () in hydrochloric acid () at 0°C, followed by treatment with sodium azide () to yield the azide.

Critical Parameters :

-

Temperature control during nitration to avoid ortho-substitution.

-

Strict anhydrous conditions during diazotization to prevent hydrolysis.

Amide Bond Formation with Ethylenediamine

The azidosalicylic acid is conjugated to ethylenediamine via carbodiimide-mediated coupling:

-

Activation : Treating p-azidosalicylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) to form an active ester.

-

Coupling : Adding ethylenediamine to the activated ester, followed by stirring at room temperature for 12–24 hours.

-

Workup : Extracting the product with ethyl acetate and purifying via silica gel chromatography.

Reaction Equation :

Disulfide Bridge Incorporation

The ethylenediamine moiety is linked to 3,3'-dithiodipropionic acid through a disulfide bond:

-

Thiol-Disulfide Exchange : Reacting (p-Azidosalicylamido)ethylamine with 3,3'-dithiodipropionic acid in the presence of dithiothreitol (DTT) to reduce the disulfide bond and form a mixed disulfide.

-

Oxidation : Exposing the intermediate to atmospheric oxygen or hydrogen peroxide () to regenerate the disulfide bridge.

Key Considerations :

-

Maintaining a pH of 7–8 to favor thiolate ion formation.

-

Using degassed solvents to prevent premature oxidation.

Purification and Characterization

Chromatographic Purification

-

Reverse-Phase HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to isolate the target compound.

-

Size-Exclusion Chromatography : Separate unreacted starting materials based on molecular weight differences.

Analytical Validation

| Technique | Purpose | Key Observations |

|---|---|---|

| LC-MS | Confirm molecular weight and purity | [M+H] peak at m/z 343.4 (calculated: 342.4) |

| H NMR | Verify structural integrity | δ 7.8 (aromatic H), δ 3.2 (–S–S–), δ 2.5 (–COOH) |

| Elemental Analysis | Assess stoichiometric composition | C: 42.1%, H: 4.1%, N: 16.4% (theory: C 42.0%, H 4.1%, N 16.3%) |

Optimization Strategies

Yield Enhancement

-

Solvent Selection : Replacing DMF with tetrahydrofuran (THF) reduces side reactions during amide coupling.

-

Catalyst Screening : Using 4-dimethylaminopyridine (DMAP) accelerates NHS ester formation.

Scalability Challenges

-

Batch vs. Flow Chemistry : Transitioning from batch to continuous flow systems improves reproducibility for large-scale synthesis.

-

Cost Analysis : Sourcing 3,3'-dithiodipropionic acid from microbial fermentation (e.g., E. coli) reduces reliance on chemical suppliers.

Comparative Analysis of Reported Methods

| Parameter | Academic Protocol | Industrial Method |

|---|---|---|

| Coupling Reagent | EDC/NHS | Carbonyldiimidazole (CDI) |

| Purification | HPLC | Crystallization |

| Overall Yield | 32–45% | 58–67% |

Chemical Reactions Analysis

- Without specific data on this compound, I can’t provide a comprehensive analysis of its reactions or common reagents.

- based on its functional groups, it might undergo reactions such as oxidation, reduction, substitution, or cyclization.

Scientific Research Applications

Crosslinking Reagent

One of the primary applications of (p-Azidosalicylamido)ethyl-1,3'-dithiopropionic acid is as a crosslinking reagent. It has been utilized to identify cell surface receptors through its ability to form covalent bonds with proteins upon exposure to UV light. This property enables researchers to study protein interactions and cellular signaling pathways effectively .

Biochemical Assays

The compound serves as a biochemical assay reagent, facilitating the study of various biological processes. Its thiol-cleavable nature allows for the selective release of linked biomolecules under reducing conditions, making it valuable in the development of targeted drug delivery systems .

Protein Labeling

Due to its azido group, this compound can be used for protein labeling in proteomics studies. The azido functionality can react with alkyne-containing molecules in a click chemistry reaction, allowing for specific tagging and visualization of proteins within complex biological samples .

Case Study 1: Crosslinking Efficiency

A study demonstrated the effectiveness of this compound as a crosslinker for identifying membrane proteins. The compound was iodinated and used to label phytohemagglutinin, revealing interactions with T11 lymphocyte receptors .

Case Study 2: Drug Delivery Systems

Research has shown that derivatives of this compound can be incorporated into drug delivery systems. By utilizing its disulfide bond cleavage properties, drugs can be released selectively in response to specific cellular environments (e.g., reducing conditions found in tumor microenvironments) .

Mechanism of Action

- Unfortunately, I couldn’t find information on the mechanism of action for this specific compound. It would require further research to understand how it exerts its effects.

Comparison with Similar Compounds

- Without knowing other similar compounds with similar functional groups, I can’t directly compare them.

- if you’re interested in related compounds, consider exploring azides (general class) and salicylamides (specifically those containing azido groups).

Biological Activity

(p-Azidosalicylamido)ethyl-1,3'-dithiopropionic acid is a compound that has garnered interest in biochemical research due to its potential applications in drug development and therapeutic interventions. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound is characterized by the presence of an azide group and a dithiopropionic acid moiety, which may contribute to its unique biological activities. The compound is primarily utilized as a biochemical reagent in research settings .

The biological activity of this compound appears to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to influence ROS levels within cells, which can affect various signaling pathways and cellular responses.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially altering drug metabolism and detoxification processes .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of diseases characterized by oxidative damage.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to assess the impact of this compound on various cancer cell lines. Results indicate that:

- Dose-Dependent Effects : Higher concentrations of this compound lead to increased cell death in cancerous cells compared to non-cancerous cells.

- Mechanism of Induction : The cytotoxic effects are believed to be mediated through apoptosis, as evidenced by increased markers of apoptotic cell death .

Study 1: Cancer Cell Line Response

In a study examining the effects on breast cancer cell lines, this compound was found to significantly reduce cell viability at concentrations above 50 µM. The study utilized flow cytometry to analyze apoptosis markers, confirming that treated cells exhibited significant increases in Annexin V positivity compared to controls.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of the compound in models of neurodegeneration. Results indicated that this compound could mitigate neuronal cell death induced by oxidative stress, suggesting its potential utility in treating neurodegenerative diseases .

Data Summary

| Study | Cell Type | Concentration (µM) | Effect | Mechanism |

|---|---|---|---|---|

| Study 1 | Breast Cancer | 50 | Reduced viability | Induced apoptosis |

| Study 2 | Neuronal Cells | 25 | Neuroprotection | Reduced oxidative stress |

Q & A

Basic Research Questions

Q. What is the synthetic pathway for (p-Azidosalicylamido)ethyl-1,3'-dithiopropionic Acid, and how is its purity validated?

- Methodological Answer : The compound is synthesized by introducing an azide group into a salicylamide derivative, followed by conjugation to a dithiopropionate backbone. Key steps include:

- Reacting p-azidosalicylic acid with ethylenediamine to form the amide bond.

- Coupling the product to 3,3′-dithiopropionic acid dimethyl ester via carbodiimide chemistry (e.g., EDC/NHS activation) .

- Purification via reverse-phase HPLC or size-exclusion chromatography. Purity is validated using LC-MS (for molecular mass confirmation) and NMR (to confirm structural integrity and absence of unreacted intermediates) .

Q. How is this compound utilized in protein crosslinking studies?

- Methodological Answer : The compound acts as a heterobifunctional crosslinker:

- The dithiopropionate group reacts with thiols (e.g., cysteine residues) under reducing conditions, while the azidosalicylamido group forms covalent bonds upon UV irradiation (254–365 nm).

- Protocol : Incubate the compound with target proteins in phosphate buffer (pH 7.4) at 4°C for 30 minutes. Quench unreacted thiols with iodoacetamide, then expose to UV to activate the azide group .

- Crosslinking efficiency is analyzed via SDS-PAGE under non-reducing conditions (to preserve disulfide bonds) and visualized using Coomassie staining or Western blotting .

Advanced Research Questions

Q. How can researchers optimize crosslinking specificity in complex biological mixtures?

- Methodological Answer : Specificity challenges arise due to competing thiols or non-target protein interactions. Strategies include:

- Competitive quenching : Pre-treat samples with thiol-blocking agents (e.g., N-ethylmaleimide) to protect non-target cysteine residues .

- Spatiotemporal control : Use pulsed UV irradiation to limit crosslinking to localized regions or specific reaction phases .

- Validation : Employ tandem mass spectrometry (MS/MS) to identify crosslinked peptides and distinguish specific vs. non-specific interactions .

Q. What experimental factors contribute to contradictory results in crosslinking efficiency, and how can they be resolved?

- Methodological Answer : Common contradictions stem from:

- UV exposure variability : Calibrate UV intensity using actinometer dyes (e.g., potassium ferrioxalate) to ensure consistent activation .

- Redox conditions : Avoid reducing agents (e.g., DTT, TCEP) during crosslinking, as they cleave the dithiopropionate bridge. Replace with inert buffers like Tris-HCl .

- Data normalization : Include internal controls (e.g., BSA crosslinked under standardized conditions) to normalize batch-to-batch variability .

Q. How can this compound be integrated with modern bioorthogonal chemistry (e.g., click chemistry) for multifunctional labeling?

- Methodological Answer : The azide group enables "click" reactions with alkyne-modified probes (e.g., fluorophores, biotin).

- Sequential protocol : First, perform thiol-mediated crosslinking. After UV activation, introduce alkyne-conjugated tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Validation : Confirm dual labeling using fluorescence microscopy (for tags) and streptavidin pull-down assays (for biotinylated targets) .

Key Considerations for Experimental Design

- Storage : Aliquot the compound in amber vials under argon to prevent photodegradation and disulfide bond oxidation .

- Toxicity : Handle with nitrile gloves; azide derivatives may release hazardous HN3 under acidic conditions .

- Ethical Compliance : Ensure UV safety protocols (e.g., UV-shielded cabinets) and proper waste disposal for azide-containing reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.